molecular formula C20H16BrFN2O4S B492837 N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide CAS No. 690962-43-7

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide

Cat. No. B492837
CAS RN: 690962-43-7
M. Wt: 479.3g/mol
InChI Key: XNDYHXIAIIESRR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathway of cytokines, which are essential for regulating immune responses in the body. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

Mechanism of Action

BMS-986165 specifically targets the TYK2 enzyme, which plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting the activity of TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to reduced inflammation and improved disease outcomes in autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, BMS-986165 has been shown to effectively reduce inflammation and improve disease outcomes in several autoimmune diseases. Additionally, BMS-986165 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986165 is its specificity for the TYK2 enzyme, which reduces the likelihood of off-target effects. Additionally, BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
One limitation of BMS-986165 is that it may not be effective in all autoimmune diseases, as the role of TYK2 varies depending on the specific disease. Additionally, the long-term safety and efficacy of BMS-986165 in humans is still unknown, as it is currently being evaluated in clinical trials.

Future Directions

There are several potential future directions for the development of BMS-986165. One potential direction is the exploration of its use in combination with other therapies for the treatment of autoimmune diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of BMS-986165 in humans. Finally, the role of TYK2 in other diseases, such as cancer, is still being investigated, and BMS-986165 may have potential applications in these areas as well.

Synthesis Methods

The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 4-nitrobenzene-1-sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then coupled with 3-methoxyaniline using a palladium-catalyzed Suzuki coupling reaction to produce the final product.

Scientific Research Applications

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, BMS-986165 has been shown to effectively block the activity of TYK2, resulting in reduced inflammation and improved disease outcomes.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4S/c1-28-16-3-2-4-17(12-16)29(26,27)24-15-8-5-13(6-9-15)20(25)23-19-10-7-14(21)11-18(19)22/h2-12,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDYHXIAIIESRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide

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